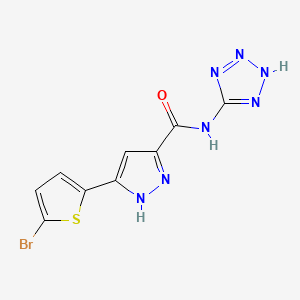![molecular formula C20H21N3S B12165704 4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12165704.png)
4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-ジヒドロイソキノリン-2(1H)-イル)-2-メチル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジンは、さまざまな科学研究分野で関心を集めている複雑な有機化合物です。この化合物は、ジヒドロイソキノリン部分とベンゾチエノピリミジンコアが融合した独自の構造が特徴です。これらの構造要素の存在により、化合物に独特の化学的および生物学的特性が与えられます。
準備方法
合成経路と反応条件
4-(3,4-ジヒドロイソキノリン-2(1H)-イル)-2-メチル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジンの合成は、通常、複数段階の有機反応を伴います。 一般的なアプローチの1つは、ジヒドロイソキノリン骨格を構築するために使用されるカスターニョリ・カッシュマン反応です 。この反応は、無水物とイミンの縮合、続いて環化を行い、目的の生成物を生成します。 反応条件には、通常、エタノールなどの適切な溶媒と、p-トルエンスルホン酸などの触媒の使用が含まれます 。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フロー反応器や自動合成プラットフォームを使用すると、生産プロセスの効率と収率を向上させることができます。さらに、温度、圧力、触媒濃度などの反応条件を最適化することは、大規模合成にとって重要です。
化学反応の分析
反応の種類
4-(3,4-ジヒドロイソキノリン-2(1H)-イル)-2-メチル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノリン誘導体を生成するために酸化することができます。
還元: 還元反応により、生物学的活性が変化したテトラヒドロ誘導体が生成される可能性があります。
置換: 求電子置換反応と求核置換反応により、分子に異なる官能基を導入して、その特性を変更することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求電子剤と求核剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換を達成するために注意深く制御されます。
主要な生成物
これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。たとえば、酸化によってキノリン誘導体が生成される可能性があり、一方、置換反応によってハロゲン、アルキル、またはアリール基などの官能基を導入することができます。
科学研究の応用
4-(3,4-ジヒドロイソキノリン-2(1H)-イル)-2-メチル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジンは、科学研究に幅広く応用されています。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 特に、がん研究に関心の高いアルドケトレダクターゼAKR1C3を標的にする酵素阻害剤としての可能性について研究されています.
医学: この化合物の独自の構造と生物学的活性により、特にがんや感染症の治療における医薬品開発の候補となっています。
産業: その独特の化学的特性により、農薬や材料科学の開発に使用されています。
科学的研究の応用
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
4-(3,4-ジヒドロイソキノリン-2(1H)-イル)-2-メチル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジンの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、アルドケトレダクターゼAKR1C3の阻害剤として、この化合物は酵素の活性部位に結合し、その活性を阻害することで、がん細胞増殖に関与する代謝経路に影響を与えます 。この化合物の構造により、酵素の結合ポケットに適合し、その正常な機能を阻害することができます。
類似化合物との比較
類似化合物
3-(3,4-ジヒドロイソキノリン-2(1H)-イルスルホニル)安息香酸: この化合物は、アルドケトレダクターゼAKR1C3の強力な阻害剤であり、抗がん特性について研究されています.
3,4-ジヒドロイソキノリン-1(2H)-オン誘導体: これらの誘導体は、特に植物病害管理において顕著な生物学的活性を示しています.
独自性
4-(3,4-ジヒドロイソキノリン-2(1H)-イル)-2-メチル-5,6,7,8-テトラヒドロ1ベンゾチエノ[2,3-d]ピリミジンは、融合したベンゾチエノピリミジンコアが特徴であり、これが独特の化学的および生物学的特性を付与します。この構造的特徴により、他の類似化合物とは異なり、分子標的との特定の相互作用に寄与しています。
特性
分子式 |
C20H21N3S |
|---|---|
分子量 |
335.5 g/mol |
IUPAC名 |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H21N3S/c1-13-21-19(23-11-10-14-6-2-3-7-15(14)12-23)18-16-8-4-5-9-17(16)24-20(18)22-13/h2-3,6-7H,4-5,8-12H2,1H3 |
InChIキー |
WEGOIQSHAYUSDK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCC5=CC=CC=C5C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B12165628.png)
![[5-Hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl][4-(methylsulfanyl)phenyl]methanone](/img/structure/B12165642.png)
![N'-[(Z)-(4-chlorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12165657.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B12165665.png)
![5-(benzyloxy)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B12165668.png)

![2-methoxy-4-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B12165679.png)
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12165684.png)
![N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B12165685.png)

![3-(1H-indol-3-yl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}propanamide](/img/structure/B12165693.png)

![(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12165699.png)
